
N-(2,3-dimethylphenyl)-6-ethoxypyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2,3-dimethylphenyl)-6-ethoxypyrimidine-4-carboxamide” is a complex organic compound. It contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms . The compound also has an ethoxy group (-OCH2CH3), an amide group (-CONH2), and a 2,3-dimethylphenyl group.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrimidine ring, the ethoxy group, the amide group, and the 2,3-dimethylphenyl group. The exact spatial arrangement of these groups would depend on the specific synthesis process and the conditions under which the compound is analyzed .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrimidine ring, the ethoxy group, and the amide group. The pyrimidine ring, being aromatic, would be expected to participate in electrophilic aromatic substitution reactions . The ethoxy group could potentially undergo reactions involving the breaking of the C-O bond .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the ethoxy group could impact its solubility in different solvents .Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
Research demonstrates methodologies for synthesizing heterocyclic compounds, which are crucial in pharmaceuticals, agrochemicals, and dyes. For instance, Moskvina et al. (2015) describe the condensation reactions leading to the formation of isoflavones and various diaryl-substituted heterocycles, indicating a pathway that might be applicable to the synthesis of compounds related to N-(2,3-dimethylphenyl)-6-ethoxypyrimidine-4-carboxamide (Moskvina, Shilin, & Khilya, 2015).
Crystal Structure Analysis
S. Ji (2006) conducted a study on the synthesis, crystal structure, and characterization of a related pyrimidine derivative, showcasing the importance of structural analysis in understanding the physicochemical properties of such compounds, which can be extended to the study of N-(2,3-dimethylphenyl)-6-ethoxypyrimidine-4-carboxamide (Ji, 2006).
Electrochromic and Conductive Polymers
Chang and Liou (2008) explored the synthesis of novel aromatic polyamides with electrochromic properties, derived from similar structural motifs. Such studies highlight the potential application of N-(2,3-dimethylphenyl)-6-ethoxypyrimidine-4-carboxamide in developing materials with unique optical and electrical properties (Chang & Liou, 2008).
Antiproliferative and Antimicrobial Activities
Research into the biological activities of pyrimidine derivatives, such as the work by Ghorab et al. (2013) on novel thiophene and thienopyrimidine derivatives, suggests potential applications in designing antiproliferative and antimicrobial agents. This indicates a possible research direction for assessing the biological activities of N-(2,3-dimethylphenyl)-6-ethoxypyrimidine-4-carboxamide (Ghorab, Al‐Dhfyan, Al-Dosari, El-Gazzar, & Alsaid, 2013).
Propriétés
IUPAC Name |
N-(2,3-dimethylphenyl)-6-ethoxypyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-4-20-14-8-13(16-9-17-14)15(19)18-12-7-5-6-10(2)11(12)3/h5-9H,4H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBWORDPDAYWBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)NC2=CC=CC(=C2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-6-ethoxypyrimidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

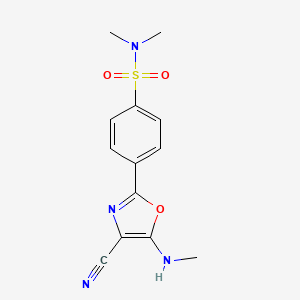
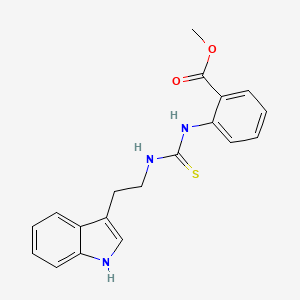
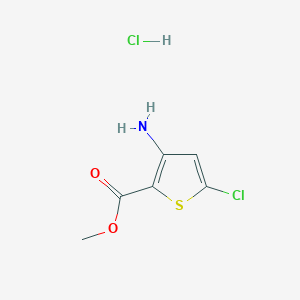
![1-(4-fluorophenyl)-5-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2973314.png)
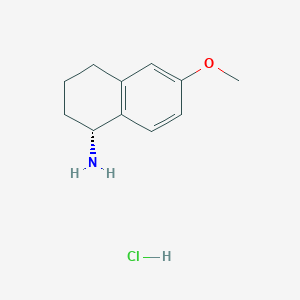

![(Z)-ethyl 2-(6-((2,3-dimethoxybenzoyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate](/img/structure/B2973319.png)
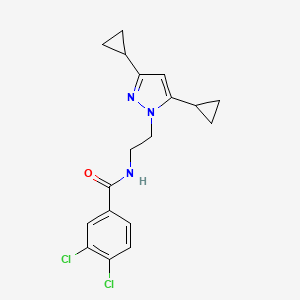
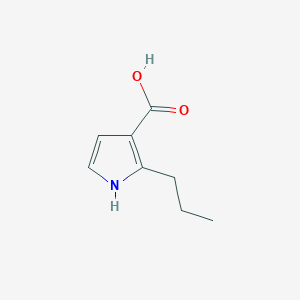
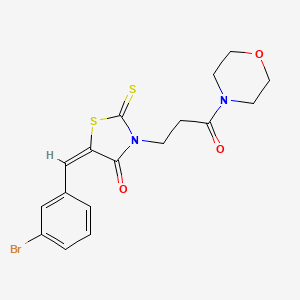
![1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-N-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2973331.png)
![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide](/img/structure/B2973332.png)
![2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-phenylethyl)acetamide](/img/structure/B2973333.png)